REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:9]=[CH:8][O:7][N:6]=1.O.[NH2:12][NH2:13]>C(O)C>[O:7]1[CH:8]=[CH:9][C:5]([CH2:4][C:3]([NH:12][NH2:13])=[O:2])=[N:6]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC1=NOC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the residue
|
Type
|
CUSTOM
|
Details
|
was chromatographed (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 90:10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(C=C1)CC(=O)NN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |